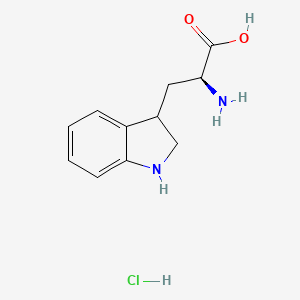
(2S)-2-amino-3-(2,3-dihydro-1H-indol-3-yl)propanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-3-(2,3-dihydro-1H-indol-3-yl)propanoic acid hydrochloride is a compound that belongs to the class of amino acids It features an indole ring, which is a common structural motif in many biologically active compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(2,3-dihydro-1H-indol-3-yl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole derivatives and amino acids.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters, leading to consistent product quality.
Automated Purification Systems: These systems are used to streamline the purification process, reducing the time and cost associated with manual purification methods.
化学反应分析
Types of Reactions
(2S)-2-amino-3-(2,3-dihydro-1H-indol-3-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring or the amino acid side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives.
科学研究应用
(2S)-2-amino-3-(2,3-dihydro-1H-indol-3-yl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: The compound is studied for its potential role in biological processes, such as enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an anticancer or antiviral agent.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2S)-2-amino-3-(2,3-dihydro-1H-indol-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
相似化合物的比较
Similar Compounds
Tryptophan: An essential amino acid with an indole ring, similar in structure to (2S)-2-amino-3-(2,3-dihydro-1H-indol-3-yl)propanoic acid hydrochloride.
Serotonin: A neurotransmitter derived from tryptophan, also containing an indole ring.
Indole-3-acetic acid: A plant hormone with an indole ring, involved in the regulation of plant growth.
Uniqueness
This compound is unique due to its specific combination of an indole ring and an amino acid side chain. This structure allows it to interact with a wide range of biological targets, making it a versatile compound for research and potential therapeutic applications .
属性
分子式 |
C11H15ClN2O2 |
|---|---|
分子量 |
242.70 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(2,3-dihydro-1H-indol-3-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H14N2O2.ClH/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10;/h1-4,7,9,13H,5-6,12H2,(H,14,15);1H/t7?,9-;/m0./s1 |
InChI 键 |
HLNYSJIVWQQRNR-ABKGKFHGSA-N |
手性 SMILES |
C1C(C2=CC=CC=C2N1)C[C@@H](C(=O)O)N.Cl |
规范 SMILES |
C1C(C2=CC=CC=C2N1)CC(C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-(5-methyl-4H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine dihydrochloride](/img/structure/B13487113.png)
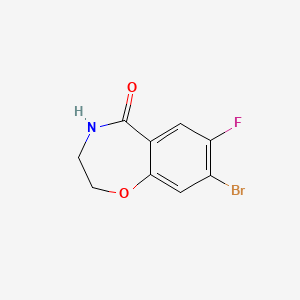


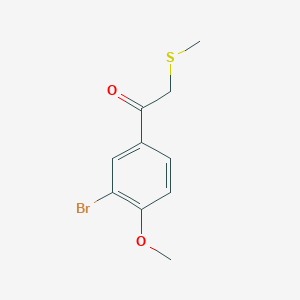
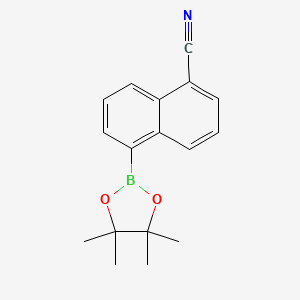
![2-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine](/img/structure/B13487140.png)
![Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B13487143.png)

![2-{5-[(Tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.2]octan-2-yl}acetic acid](/img/structure/B13487161.png)
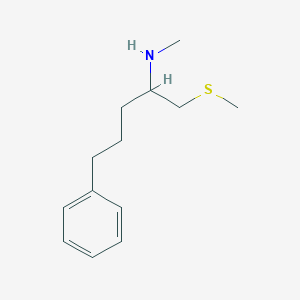
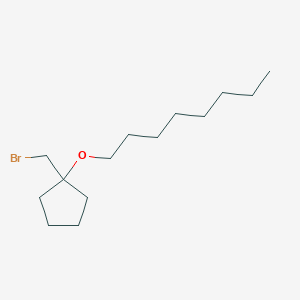
![3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B13487174.png)
